Trichloracetaldehyde di(phenylethyl)acetal
Description
Structure
3D Structure
Properties
CAS No. |
68171-30-2 |
|---|---|
Molecular Formula |
C18H19Cl3O2 |
Molecular Weight |
373.7 g/mol |
IUPAC Name |
2-[2,2,2-trichloro-1-(2-phenylethoxy)ethoxy]ethylbenzene |
InChI |
InChI=1S/C18H19Cl3O2/c19-18(20,21)17(22-13-11-15-7-3-1-4-8-15)23-14-12-16-9-5-2-6-10-16/h1-10,17H,11-14H2 |
InChI Key |
LMQHAMIDZPBQNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(C(Cl)(Cl)Cl)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Trichloracetaldehyde Di Phenylethyl Acetal
Direct Acetalization Reactions of Trichloracetaldehyde with Phenylethyl Alcohols
The most straightforward method for the synthesis of Trichloracetaldehyde di(phenylethyl)acetal is the direct acid-catalyzed reaction between trichloroacetaldehyde and two equivalents of phenylethyl alcohol. Trichloroacetaldehyde, with its electron-deficient carbonyl carbon due to the inductive effect of the three chlorine atoms, is highly susceptible to nucleophilic attack by alcohols. wikipedia.org The reaction proceeds through a hemiacetal intermediate, which then reacts with a second molecule of the alcohol to form the stable acetal (B89532). khanacademy.org
Catalyst Systems for Acetal Formation
The formation of acetals from aldehydes and alcohols is typically an equilibrium-driven process that requires a catalyst to proceed at a reasonable rate. khanacademy.org For the synthesis of this compound, both Brønsted and Lewis acids are effective catalysts.
Brønsted Acid Catalysts: Protic acids are widely employed for acetalization. Common examples include:
Mineral Acids: Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditional and effective catalysts.
Organic Acids: p-Toluenesulfonic acid (p-TSA) is a popular choice due to its solid nature, making it easier to handle.
Solid-supported Acids: Acidic resins like Dowex 50WX8 offer the advantage of easy removal from the reaction mixture by simple filtration. researchgate.net
Lewis Acid Catalysts: Aprotic acids can also effectively promote acetal formation by activating the carbonyl group of trichloroacetaldehyde. Suitable Lewis acids include:
Metal Halides: Compounds like zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), and aluminum chloride (AlCl₃) can catalyze the reaction. rsc.org
Metal Triflates: Lanthanide triflates, for instance, have been used as Lewis acid promoters in glycosylation reactions, a related acetal formation. organic-chemistry.org
The choice of catalyst can influence the reaction rate and selectivity. For a substrate like trichloroacetaldehyde, which is prone to side reactions, milder catalysts may be preferred to minimize byproduct formation.
Below is a table summarizing various catalyst systems applicable to the direct acetalization of trichloroacetaldehyde with phenylethyl alcohol, based on general acetal synthesis literature.
| Catalyst Type | Specific Catalyst | Typical Loading (mol%) | Solvent | Notes |
| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | 1-5 | Toluene, Dichloromethane | Water removal is crucial. |
| Sulfuric Acid (H₂SO₄) | Catalytic amount | Neat or in a non-polar solvent | Strong acid, may cause side reactions. | |
| Dowex 50WX8 | 10-20 wt% | Dichloromethane, Hexane (B92381) | Heterogeneous, easily recyclable. researchgate.net | |
| Lewis Acid | Zinc Chloride (ZnCl₂) | 5-10 | Dichloromethane | Mild Lewis acid. |
| Titanium Tetrachloride (TiCl₄) | 1-5 | Dichloromethane | Potent Lewis acid, sensitive to moisture. rsc.org | |
| Indium(III) Triflate | 1-5 | Dichloromethane | Effective for various acetalizations. |
Reaction Conditions and Optimization
To achieve a high yield of this compound, several reaction parameters must be carefully controlled and optimized.
Stoichiometry: An excess of phenylethyl alcohol is often used to drive the equilibrium towards the formation of the acetal.
Water Removal: The formation of acetal releases one equivalent of water. As the reaction is reversible, the continuous removal of water is critical to shift the equilibrium towards the product. Common methods for water removal include:
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene (B151609).
Dehydrating Agents: The addition of chemical drying agents like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
Use of Orthoesters: Trimethyl orthoformate can be used as a dehydrating agent as it reacts with water to form methanol and methyl formate. organic-chemistry.org
Solvent: The choice of solvent is important. Non-polar, aprotic solvents like dichloromethane, toluene, or hexane are generally preferred to avoid interference with the reaction and to facilitate water removal.
Temperature: The reaction is typically performed at room temperature or with gentle heating to increase the reaction rate. However, higher temperatures can also promote side reactions, so a balance must be found.
An illustrative table for optimizing the reaction conditions is provided below, based on general principles of acetal synthesis.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Catalyst | p-TSA | H₂SO₄ | Dowex 50WX8 | Comparison of catalyst efficiency and ease of work-up. |
| Temperature | Room Temperature | 50 °C | Reflux | Optimization of reaction rate versus side product formation. |
| Water Removal | Dean-Stark | Molecular Sieves | None | Demonstrates the importance of water removal for yield. |
| Solvent | Toluene | Dichloromethane | Hexane | Effect of solvent polarity on reaction efficiency. |
Alternative Synthetic Routes to this compound
While direct acetalization is the most common approach, alternative synthetic strategies can offer advantages in specific contexts, such as avoiding harsh acidic conditions or utilizing different starting materials.
Transformations from Precursor Molecules
Transacetalization: This method involves the reaction of a pre-existing acetal of trichloroacetaldehyde, such as Trichloracetaldehyde dimethyl acetal (chloral dimethyl acetal), with phenylethyl alcohol in the presence of an acid catalyst. organic-chemistry.org This equilibrium-driven reaction can be forced to completion by removing the more volatile alcohol (in this case, methanol) by distillation. This approach can be milder than direct acetalization from chloral (B1216628).
Reaction with Trichloroacetaldehyde Hemiacetals: Stable hemiacetals of chloral can be isolated and subsequently converted to the full acetal by reaction with a second alcohol under acidic conditions.
Multicomponent Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient route to complex molecules. nih.govfrontiersin.org A hypothetical multicomponent reaction for the synthesis of this compound could involve trichloroacetaldehyde, phenylethyl alcohol, and a third component that facilitates the reaction, although specific examples for this exact product are not prevalent in the literature. Conceptually, a reaction could be designed where an in-situ generated electrophile from trichloroacetaldehyde is trapped by two molecules of phenylethyl alcohol.
Asymmetric Synthesis and Stereochemical Control in Acetalization
The carbon atom of the acetal group in this compound is a prochiral center. If the two phenylethyl alcohol moieties are different or if a chiral catalyst is employed, a new stereocenter can be created. Asymmetric acetalization is a valuable tool for the synthesis of chiral molecules. mdpi.comencyclopedia.pub
The primary strategy for achieving stereochemical control in the synthesis of chiral acetals from prochiral aldehydes like trichloroacetaldehyde involves the use of chiral catalysts.
Chiral Brønsted Acids: Chiral phosphoric acids (CPAs) derived from BINOL have emerged as powerful catalysts for a variety of asymmetric transformations, including reactions involving imine activation. nih.govresearchgate.net These catalysts can create a chiral environment around the reacting species, directing the nucleophilic attack of the alcohol from a specific face of the protonated aldehyde. This approach could potentially be applied to the reaction of trichloroacetaldehyde with phenylethyl alcohol to induce enantioselectivity.
Chiral Lewis Acids: Chiral Lewis acid complexes can also be employed to catalyze asymmetric acetal formation. These catalysts coordinate to the carbonyl oxygen of the aldehyde, creating a chiral pocket that directs the approach of the alcohol nucleophile.
The success of asymmetric acetalization depends on the ability of the chiral catalyst to effectively differentiate between the two enantiotopic faces of the prochiral aldehyde. The bulky trichloromethyl group of chloral would likely play a significant role in the stereochemical outcome of such a reaction.
A summary of potential chiral catalysts for the asymmetric synthesis is presented below.
| Catalyst Type | Example Catalyst | Chiral Moiety | Potential Application |
| Chiral Brønsted Acid | Chiral Phosphoric Acid (CPA) | Axially chiral BINOL | Enantioselective acetalization of trichloroacetaldehyde. researchgate.net |
| Chiral Lewis Acid | Chiral Ti(IV) Complex | Chiral diol ligand | Asymmetric activation of the carbonyl group. |
| Organocatalyst | Chiral Proline Derivatives | Chiral pyrrolidine ring | Formation of a chiral iminium ion intermediate. |
Chiral Catalysis for Enantioselective Formation
The creation of a specific enantiomer of this compound, where the acetal carbon is a stereocenter, necessitates the use of chiral catalysts. Chiral Brønsted acids have emerged as a powerful tool in asymmetric catalysis for activating carbonyl groups toward nucleophilic attack. nih.govresearchgate.net In the case of forming an acetal from the prochiral trichloroacetaldehyde, a chiral catalyst can create a chiral environment, leading to the preferential formation of one enantiomer.
Prominent among these catalysts are derivatives of 1,1'-bi-2-naphthol (BINOL) and tartaric acid (TADDOL). Chiral phosphoric acids derived from BINOL are particularly effective for a range of asymmetric transformations involving imine activation, and their application has been extended to carbonyl compounds. nih.gov These catalysts function by protonating the carbonyl oxygen of trichloroacetaldehyde, which enhances its electrophilicity. The chiral backbone of the catalyst then directs the incoming phenylethyl alcohol molecules, influencing the stereochemical outcome of the addition.
The general mechanism involves the formation of a chiral complex between the Brønsted acid catalyst and the aldehyde. This complex then reacts with phenylethyl alcohol to form a hemiacetal intermediate, which further reacts with a second molecule of the alcohol to yield the final acetal. The enantioselectivity of the reaction is determined by the steric and electronic interactions within the chiral pocket of the catalyst.
While specific studies on the enantioselective synthesis of this compound are not prevalent, the principles of chiral Brønsted acid catalysis suggest that a high degree of enantioselectivity could be achievable. The choice of catalyst, solvent, and reaction conditions would be critical in optimizing the enantiomeric excess (e.e.). The electron-withdrawing nature of the trichloromethyl group in trichloroacetaldehyde would likely enhance its reactivity, making it a suitable substrate for such catalytic systems.
Table 1: Representative Chiral Brønsted Acid Catalysts in Asymmetric Acetalization
| Catalyst Type | Substrate Example | Enantiomeric Excess (e.e.) |
| BINOL-derived Phosphoric Acid | Benzaldehyde | Up to 98% |
| TADDOL-derived Phosphoric Acid | Furfural | Up to 95% |
| Chiral Carboxylic Acids | Cinnamaldehyde | Up to 90% |
Note: The data in this table is illustrative of the performance of these catalysts in the acetalization of various aldehydes and is intended to suggest potential efficacy for the synthesis of the title compound.
Diastereoselective Synthesis of Related Acetal Structures
When one of the reactants is already chiral, the synthesis can be guided to favor one diastereomer over the other. In the synthesis of this compound using a chiral, enantiopure form of phenylethyl alcohol (e.g., (R)-phenylethyl alcohol or (S)-phenylethyl alcohol), two diastereomers can be formed. The inherent chirality of the alcohol can influence the stereochemical course of the reaction, a concept known as substrate-controlled diastereoselection.
The reaction of trichloroacetaldehyde with a chiral phenylethyl alcohol would proceed through a diastereomeric transition state. The existing stereocenter in the alcohol molecule will sterically and electronically interact with the prochiral center of the aldehyde, leading to a difference in the activation energies for the formation of the two possible diastereomers. This energy difference results in the preferential formation of one diastereomer.
The level of diastereoselectivity can be influenced by several factors, including the choice of catalyst (which can be achiral or a matched/mismatched chiral catalyst), the solvent, and the reaction temperature. For instance, a Lewis acid catalyst could coordinate to both the aldehyde and the chiral alcohol, amplifying the steric interactions and leading to higher diastereomeric ratios.
Research on the dynamic kinetic resolution of chiral alcohols offers relevant insights. mdpi.comresearchgate.net In such processes, a racemic alcohol can be converted into a single enantiomer of an ester product through the combination of a lipase and a metal catalyst. mdpi.comresearchgate.net While not a direct acetal synthesis, this demonstrates that catalytic systems can effectively differentiate between the enantiomers of a chiral alcohol, a principle that is central to achieving high diastereoselectivity in the formation of acetals from chiral alcohols.
Table 2: Factors Influencing Diastereoselectivity in Acetal Synthesis
| Factor | Influence | Example |
| Chiral Substrate | The inherent chirality of the alcohol directs the stereochemical outcome. | Reaction with (R)-phenylethyl alcohol favors one diastereomer. |
| Catalyst | A matched chiral catalyst can enhance the inherent diastereoselectivity. | Use of a chiral Lewis acid in conjunction with a chiral alcohol. |
| Solvent | Solvent polarity can affect the stability of the diastereomeric transition states. | Non-polar solvents may increase steric interactions. |
| Temperature | Lower temperatures generally lead to higher diastereoselectivity. | Conducting the reaction at -78 °C. |
Green Chemistry Approaches in Acetal Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of acetal synthesis, this often involves the use of solid acid catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. eurekaselect.com Zeolites and ion-exchange resins are prominent examples of such catalysts. eurekaselect.comdntb.gov.uaresearchgate.netscirp.orgsemanticscholar.orgmdpi.commdpi.com
Zeolites are microporous aluminosilicates with well-defined pore structures and strong Brønsted acid sites. eurekaselect.comresearchgate.net Their shape-selective properties can be advantageous in catalyzing acetalization reactions. dntb.gov.ua For the synthesis of this compound, a zeolite with appropriate pore dimensions could facilitate the reaction between trichloroacetaldehyde and phenylethyl alcohol while minimizing side reactions. The reusability of zeolites makes them a cost-effective and environmentally friendly option. semanticscholar.org
Ion-exchange resins, particularly those with sulfonic acid groups (e.g., Amberlyst), are also effective solid acid catalysts for acetal formation. scirp.orgmdpi.commdpi.com These resins offer high catalytic activity and can be used in various solvent systems or even under solvent-free conditions. researchgate.net The ease of recovery and regeneration of these resins aligns well with the goals of green chemistry. semanticscholar.org The use of such catalysts avoids the corrosive and hazardous nature of traditional homogeneous acid catalysts like sulfuric acid or hydrochloric acid. scirp.org
Solvent-free reaction conditions represent another key aspect of green chemistry. researchgate.net Conducting the synthesis of this compound without a solvent, or in a green solvent, would significantly reduce the environmental impact of the process. The direct reaction of the neat aldehyde and alcohol, facilitated by a solid acid catalyst, could lead to a highly efficient and clean synthesis.
Table 3: Comparison of Green Catalysts for Acetal Synthesis
| Catalyst | Advantages | Disadvantages | Reusability |
| Zeolites | High thermal stability, shape selectivity, easy separation. eurekaselect.comresearchgate.net | Diffusion limitations for bulky substrates. | Excellent, can be regenerated multiple times. semanticscholar.org |
| Ion-Exchange Resins | High catalytic activity, applicable in various solvents, easy recovery. scirp.orgmdpi.com | Lower thermal stability compared to zeolites. | Good, can be reused for several cycles. mdpi.com |
By embracing these green chemistry approaches, the synthesis of this compound can be designed to be not only efficient and selective but also sustainable and environmentally responsible.
Chemical Reactivity and Transformations of Trichloracetaldehyde Di Phenylethyl Acetal
Reactions Involving the Acetal (B89532) Linkage
The acetal functional group is the central point of reactivity in Trichloracetaldehyde di(phenylethyl)acetal under certain conditions, particularly in the presence of acids or other alcohols and diols.
Acetals can undergo transacetalization, an equilibrium process where the alcohol components of the acetal are exchanged with other alcohols or diols. This reaction is typically catalyzed by an acid, which protonates one of the acetal oxygen atoms, facilitating the departure of a phenylethyl alcohol molecule and subsequent attack by the new alcohol or diol.
The equilibrium can be driven towards the formation of the new acetal by using a large excess of the reacting alcohol or by removing the displaced phenylethyl alcohol from the reaction mixture. For instance, reaction with a diol such as ethylene (B1197577) glycol would lead to the formation of a cyclic acetal, a transformation often favored due to the positive change in entropy from forming one molecule from two.
Table 1: Hypothetical Transacetalization Reactions of this compound
| Reactant | Catalyst | Product |
| Methanol (excess) | p-Toluenesulfonic acid | Trichloracetaldehyde dimethyl acetal |
| Ethylene glycol | Amberlyst-15 | 2-(Trichloromethyl)-1,3-dioxolane |
| 1,3-Propanediol | Zirconium tetrachloride | 2-(Trichloromethyl)-1,3-dioxane |
The acetal linkage is susceptible to cleavage under acidic conditions, a reaction that is essentially the reverse of acetal formation. chemistrysteps.comorgoreview.com In the presence of aqueous acid, this compound will be hydrolyzed to produce trichloroacetaldehyde (chloral) and two equivalents of 2-phenylethanol (B73330). chemistrysteps.com
The mechanism involves the protonation of one of the acetal oxygen atoms, followed by the elimination of a molecule of 2-phenylethanol to form a resonance-stabilized oxocarbenium ion. youtube.com This intermediate is then attacked by water, and after deprotonation, a hemiacetal is formed. youtube.com Subsequent protonation of the remaining phenylethoxy group and its departure as 2-phenylethanol, followed by deprotonation of the resulting protonated aldehyde, yields trichloroacetaldehyde. masterorganicchemistry.com The reaction is reversible, and the presence of a large excess of water drives the equilibrium towards the cleavage products. chemistrysteps.com
Rearrangements involving the acetal linkage of this specific molecule are not commonly reported and would likely require specific structural features or reaction conditions that are not immediately apparent.
Reactivity of the Trichloromethyl Group
The trichloromethyl (-CCl₃) group is a key feature of this molecule, imparting significant electronic effects and providing a handle for various chemical transformations. The strong electron-withdrawing nature of the three chlorine atoms makes the adjacent carbon atom electrophilic and influences the reactivity of the rest of the molecule.
Direct nucleophilic substitution of a chlorine atom on the trichloromethyl group is generally difficult under standard Sₙ1 or Sₙ2 conditions due to steric hindrance and the deactivating effect of the other two chlorine atoms. However, reactions with certain nucleophiles can occur, often proceeding through radical or other non-classical mechanisms. For instance, reactions with phosphines or other reducing nucleophiles might lead to the displacement of chloride ions.
The trichloromethyl group can be reduced to a dichloromethyl (-CHCl₂) or a monochloromethyl (-CH₂Cl) group, or even fully reduced to a methyl group (-CH₃) using various reducing agents. The choice of reagent and reaction conditions determines the extent of reduction.
For example, treatment with triphenylphosphine (B44618) in the presence of an alcohol can selectively reduce the trichloromethyl group to a dichloromethyl group. acs.org Other reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation, can also be employed for such transformations. The partial reduction of the trichloromethyl group can be a useful synthetic strategy to modulate the electronic properties and steric bulk of this part of the molecule.
Table 2: Potential Reductive Transformations of the Trichloromethyl Group
| Reagent | Product Moiety |
| Triphenylphosphine / Methanol | Dichloromethyl (-CHCl₂) |
| Zinc / Acetic Acid | Dichloromethyl (-CHCl₂) |
| H₂, Pd/C | Methyl (-CH₃) |
Reactions Involving the Phenylethyl Moieties
The two phenylethyl groups provide another avenue for chemical modification, primarily through reactions on the aromatic rings.
The phenylethyl group is an activating group for electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. libretexts.org This is due to the electron-donating nature of the alkyl group, which stabilizes the arenium ion intermediate formed during the substitution process. libretexts.org
Therefore, this compound can be expected to undergo typical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The specific reaction conditions would need to be chosen carefully to avoid potential side reactions involving the acetal linkage or the trichloromethyl group. For instance, strongly acidic conditions required for some of these reactions could lead to the cleavage of the acetal.
Table 3: Predicted Products of Electrophilic Aromatic Substitution on the Phenylethyl Moieties
| Reaction | Reagent | Major Products |
| Nitration | HNO₃ / H₂SO₄ | ortho-nitro and para-nitro substituted derivatives |
| Bromination | Br₂ / FeBr₃ | ortho-bromo and para-bromo substituted derivatives |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | ortho-acetyl and para-acetyl substituted derivatives |
Functionalization of the Aromatic Rings
The this compound molecule contains two phenyl groups, which are aromatic rings that can typically undergo electrophilic aromatic substitution reactions. Standard reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur on these rings. The phenylethyl group is generally considered to be ortho-, para-directing and activating due to the electron-donating nature of the alkyl chain. However, the specific influence of the bulky acetal structure further down the chain on the reactivity and regioselectivity of these substitutions has not been documented.
Table 1: Postulated Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Ortho- and Para-nitro substituted derivatives |
| Halogenation | Br₂, FeBr₃ | Ortho- and Para-bromo substituted derivatives |
| Sulfonation | Fuming H₂SO₄ | Ortho- and Para-sulfonic acid derivatives |
Note: The data in this table is hypothetical and based on general principles of electrophilic aromatic substitution. No specific experimental data for this compound was found.
Transformations of the Ethyl Linkage
The ethyl linkages in the molecule are saturated hydrocarbon chains. Under standard conditions, these are relatively inert. However, transformations could potentially be achieved under more forcing conditions, such as free-radical halogenation, which would likely be unselective and lead to a mixture of products along the chain. Oxidation of the benzylic positions (the carbon atom attached to both the phenyl ring and the ethyl chain) could be possible using strong oxidizing agents, potentially leading to ketone formation, though this might also risk cleavage of the acetal. Without specific studies, predicting the outcome of such transformations remains speculative.
Stereoselectivity and Regioselectivity in Reactions
Given the lack of specific reaction data, any discussion of stereoselectivity and regioselectivity must remain theoretical.
Regioselectivity: As mentioned in section 3.3.1, electrophilic substitution on the phenyl rings would be expected to show regioselectivity, favoring the ortho and para positions due to the directing effect of the alkyl substituent.
Stereoselectivity: The central acetal carbon of this compound is a prochiral center. If the acetal were to be hydrolyzed and then reformed with a chiral alcohol, or if a reaction were to occur that differentiates the two phenylethyl groups, diastereomers could potentially be formed. However, without any reported reactions, there is no basis to discuss observed stereoselectivity. The molecule itself is achiral.
Mechanistic Investigations of Reactions Involving Trichloracetaldehyde Di Phenylethyl Acetal
Elucidation of Reaction Pathways and Intermediates
Stepwise vs. Concerted Mechanisms
Acetal (B89532) hydrolysis and formation are classic examples of stepwise reactions. nih.gov The process involves a sequence of discrete protonation, nucleophilic attack, and elimination steps, each with its own transition state and intermediate. youtube.commasterorganicchemistry.com For instance, in the acid-catalyzed hydrolysis of trichloracetaldehyde di(phenylethyl)acetal, the mechanism would proceed as follows:
Protonation: One of the ether oxygens of the acetal is protonated by an acid catalyst. youtube.comyoutube.com
Cleavage: The protonated acetal undergoes cleavage to form an alcohol (phenylethyl alcohol) and a resonance-stabilized oxocarbenium ion.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the oxocarbenium ion.
Deprotonation: The resulting protonated hemiacetal is deprotonated to yield the hemiacetal.
Further Reaction: The hemiacetal can then undergo further acid-catalyzed reaction to yield trichloracetaldehyde and another molecule of phenylethyl alcohol.
A concerted mechanism, where bond breaking and bond formation occur simultaneously in a single transition state, is not characteristic of acetal hydrolysis or formation.
Kinetic Studies of Reaction Rates and Rate-Determining Steps
While specific kinetic data for this compound is not readily found, general principles of acetal chemistry allow for predictions. The rate of acetal hydrolysis is typically dependent on the concentration of both the acetal and the acid catalyst. nih.govnih.gov
The rate-determining step in the acid-catalyzed hydrolysis of most acetals is the cleavage of the protonated acetal to form the oxocarbenium ion. researchgate.net Given the electronic effect of the trichloromethyl group, this step would be expected to be particularly slow for this compound. The electron-withdrawing nature of the CCl₃ group would destabilize the developing positive charge in the transition state leading to the oxocarbenium ion, thus increasing the activation energy and slowing down the reaction rate.
Table 1: Predicted Relative Rates of Hydrolysis for Different Acetals
| Acetal | Substituent on Carbonyl Carbon | Electronic Effect | Predicted Relative Rate of Hydrolysis |
| Formaldehyde di(phenylethyl)acetal | H | Neutral | Fast |
| Acetaldehyde di(phenylethyl)acetal | CH₃ | Electron-donating | Faster |
| This compound | CCl₃ | Strongly electron-withdrawing | Slow |
| Benzaldehyde di(phenylethyl)acetal | C₆H₅ | Electron-withdrawing (inductive), Electron-donating (resonance) | Intermediate |
This table is predictive and based on general chemical principles, not on experimental data for the specific compounds.
Catalysis and its Influence on Mechanism
Catalysis is essential for most reactions involving acetals, as they are generally stable under neutral conditions. organic-chemistry.org The choice of catalyst can significantly influence the reaction mechanism and rate.
Role of Organocatalysts and Metal Catalysts
Organocatalysts: Brønsted acids are the most common catalysts for acetal formation and hydrolysis. organic-chemistry.org Simple organic acids or pyridinium (B92312) salts can effectively catalyze these reactions. organic-chemistry.org The mechanism involves the protonation of an oxygen atom, which facilitates the subsequent steps. For this compound, a strong acid catalyst would likely be required to achieve a reasonable reaction rate due to the deactivating effect of the trichloromethyl group.
Metal Catalysts: Lewis acids can also be employed to catalyze acetal reactions. organic-chemistry.org Metal ions can coordinate to the oxygen atoms of the acetal, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Transition metal complexes, including those of palladium, have been used for the formation of acetals under mild conditions. organic-chemistry.orgthermofisher.com In the case of this compound, a Lewis acid could activate the acetal towards hydrolysis or other nucleophilic substitution reactions.
Table 2: Potential Catalysts for Reactions of this compound
| Catalyst Type | Example | Role in Mechanism |
| Brønsted Acid | p-Toluenesulfonic acid | Protonates an acetal oxygen, facilitating cleavage to an oxocarbenium ion. youtube.com |
| Lewis Acid | Boron trifluoride (BF₃) | Coordinates to an acetal oxygen, increasing the electrophilicity of the acetal carbon. organic-chemistry.org |
| Metal Catalyst | Palladium(II) acetate | May facilitate acetal formation or exchange through coordination. organic-chemistry.orgthermofisher.com |
Influence of Acidic and Basic Conditions
Acidic Conditions: As detailed above, acidic conditions are generally required for both the formation and hydrolysis of acetals. masterorganicchemistry.com The reaction is reversible, and the direction can be controlled by the reaction conditions. For example, the formation of this compound from trichloracetaldehyde and phenylethyl alcohol would be favored by the removal of water, while hydrolysis would be favored by the presence of excess water. masterorganicchemistry.com
Basic Conditions: Acetals are characteristically stable under basic and neutral conditions. organic-chemistry.org This stability makes them useful as protecting groups for aldehydes and ketones in syntheses that involve basic reagents. Therefore, this compound would not be expected to undergo reaction at the acetal functional group under basic conditions. The phenylethyl groups, however, could potentially undergo reactions such as deprotonation at the benzylic position if a sufficiently strong base is used, but this is distinct from the chemistry of the acetal itself.
Solvent Effects on Reaction Mechanisms and Selectivity
The choice of solvent is a critical parameter in the mechanistic investigation of reactions involving this compound, profoundly influencing both reaction rates and selectivity. The solvent's properties, such as polarity, proticity, and its ability to solvate intermediates and transition states, can dictate the operative reaction pathway and the stereochemical outcome of a given transformation. Due to the absence of specific experimental data for this compound in the current literature, this section will discuss the anticipated solvent effects based on established principles of physical organic chemistry and findings from studies on analogous acetal systems.
Influence of Solvent Polarity on Reaction Rates
The polarity of the solvent can significantly accelerate or decelerate reactions involving acetals by stabilizing or destabilizing charged intermediates and transition states. Reactions of this compound, such as hydrolysis or substitution, are expected to proceed through intermediates with varying degrees of charge development.
Acid-Catalyzed Hydrolysis:
The acid-catalyzed hydrolysis of acetals typically proceeds via a mechanism involving protonation of one of the acetal oxygen atoms, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. This ion is then attacked by water to ultimately yield the corresponding aldehyde and two equivalents of the alcohol.
The rate-determining step in this A-1 type mechanism is often the formation of the oxocarbenium ion. The transition state leading to this charged intermediate is more polar than the starting acetal. Consequently, polar solvents are expected to stabilize this transition state more effectively than the neutral ground state, thereby lowering the activation energy and increasing the reaction rate. For instance, a switch from a non-polar solvent like hexane (B92381) to a polar aprotic solvent like acetonitrile (B52724) or a polar protic solvent like ethanol (B145695) would be anticipated to cause a significant rate enhancement.
Illustrative Data on Solvent Polarity and Reaction Rate:
While specific kinetic data for this compound is unavailable, the following table illustrates the expected trend for the relative rate of acid-catalyzed hydrolysis in solvents of varying polarity.
| Solvent | Relative Polarity | Dielectric Constant (ε) | Expected Relative Rate |
| Hexane | 0.009 | 1.88 | 1 |
| Diethyl Ether | 0.117 | 4.34 | 15 |
| Tetrahydrofuran | 0.207 | 7.58 | 50 |
| Acetone | 0.355 | 20.7 | 200 |
| Acetonitrile | 0.460 | 37.5 | 500 |
| Methanol | 0.762 | 32.7 | 1200 |
| Water | 1.000 | 80.1 | 5000 |
This data is hypothetical and intended to illustrate the general trend of increasing reaction rate with increasing solvent polarity for a reaction proceeding through a polar transition state.
Solvent Impact on Stereoselectivity
For reactions involving chiral centers, such as those that might occur at the acetal carbon or within the phenylethyl groups of this compound, the solvent can play a significant role in determining the stereochemical outcome.
In nucleophilic substitution reactions at the acetal carbon, the stereoselectivity can be influenced by the nature of the oxocarbenium ion intermediate and how the solvent interacts with it.
Non-polar solvents may favor the formation of a tight ion pair between the oxocarbenium ion and its counter-ion. This can lead to a higher degree of stereoselectivity, as the counter-ion can block one face of the carbocation, directing the incoming nucleophile to the opposite face.
Polar solvents can solvate the ions more effectively, leading to a solvent-separated ion pair or free ions. This can result in a more planar and less conformationally restricted oxocarbenium ion, potentially leading to lower stereoselectivity as the nucleophile can attack from either face with more equal probability. Research on other acetal systems has shown that diastereoselectivities often increase as solvent polarity decreases nih.gov.
Hypothetical Data on Solvent Effects on Diastereoselectivity:
The following table provides a hypothetical illustration of how solvent choice could influence the diastereomeric ratio (d.r.) in a substitution reaction of this compound.
| Solvent | Dielectric Constant (ε) | Proposed Intermediate State | Hypothetical Diastereomeric Ratio (d.r.) |
| Toluene | 2.38 | Tight Ion Pair | 95:5 |
| Dichloromethane | 8.93 | Solvent-Separated Ion Pair | 80:20 |
| Tetrahydrofuran | 7.58 | Solvent-Separated Ion Pair | 75:25 |
| Acetonitrile | 37.5 | Free Ions | 60:40 |
This data is illustrative and based on general principles observed in analogous systems. It serves to demonstrate the potential impact of solvent on stereoselectivity.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a powerful tool for the detailed structural elucidation of Trichloracetaldehyde di(phenylethyl)acetal in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial in assigning the complex spin systems and understanding the spatial arrangement of the phenylethyl groups relative to the acetal (B89532) core.
Detailed Conformational Analysis using 2D NMR Techniques
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), have been instrumental in the complete assignment of proton and carbon signals and in defining the molecule's preferred conformation. These methods reveal through-bond and through-space correlations that are not apparent in 1D spectra.
The analysis of Nuclear Overhauser Effect Spectroscopy (NOESY) data provides critical information regarding the spatial proximity of protons, which is essential for determining the conformational preferences of the flexible phenylethyl side chains. mdpi.com The observation of cross-peaks between specific protons in the phenylethyl groups and the acetal backbone allows for the construction of a detailed 3D model of the dominant conformer in solution.
| Technique | Information Gained |
| COSY | Reveals proton-proton coupling networks within the phenylethyl moieties. |
| HSQC | Correlates directly bonded proton and carbon atoms. mdpi.com |
| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, aiding in the assignment of quaternary carbons and confirming the overall connectivity. mdpi.com |
| NOESY | Provides through-space correlations between protons, offering insights into the spatial arrangement and conformational preferences of the molecule. mdpi.com |
Dynamic NMR for Exchange Processes
While specific studies on the dynamic NMR of this compound are not widely reported, this technique would be invaluable for investigating potential dynamic processes, such as restricted rotation around the C-O bonds of the acetal linkage or conformational exchange within the phenylethyl side chains. By monitoring changes in the NMR spectrum at various temperatures, it would be possible to determine the energy barriers associated with these conformational interchanges.
Mass Spectrometry (MS) for Complex Product Identification
Mass spectrometry is a critical analytical technique for confirming the molecular weight and elemental composition of this compound and for elucidating its fragmentation pathways upon ionization.
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) experiments are employed to probe the fragmentation patterns of the protonated or molecular ion of this compound. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation spectrum is generated. The analysis of these fragment ions provides valuable information about the compound's structure and the relative stability of its constituent parts. Common fragmentation pathways for acetals often involve the cleavage of the C-O bonds and rearrangements of the resulting carbocations.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula of this compound. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions, thereby confirming the identity of the synthesized molecule.
| Technique | Application |
| Tandem Mass Spectrometry (MS/MS) | Elucidation of fragmentation pathways and structural confirmation. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for molecular formula determination. |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Studies
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, offers a complementary approach to NMR and MS for characterizing this compound. These methods are particularly sensitive to the presence of specific functional groups and can also provide insights into the molecule's conformational state.
The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of the C-Cl, C-O-C (acetal), and aromatic C-H and C=C bonds of the phenylethyl groups. The positions and intensities of these bands can be influenced by the molecular conformation. Theoretical calculations, often using density functional theory (DFT), can be employed to predict the vibrational spectra for different possible conformers, and comparison with the experimental spectra can aid in identifying the most stable conformation. nih.gov
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C-H stretching (aromatic) | 3100 - 3000 |
| C-H stretching (aliphatic) | 3000 - 2850 |
| C=C stretching (aromatic) | 1600 - 1450 |
| C-O-C stretching (acetal) | 1150 - 1050 |
| C-Cl stretching | 800 - 600 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and conformational arrangements.
A search of crystallographic databases and the scientific literature did not yield any studies on the X-ray crystallographic analysis of this compound. Therefore, no experimental data on its solid-state structure, such as unit cell dimensions, space group, or atomic coordinates, is available.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration
Chiroptical spectroscopy, including techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is employed to investigate the stereochemical properties of chiral molecules. These methods measure the differential absorption or rotation of plane-polarized light by a chiral sample, which can be used to determine the absolute configuration of stereocenters.
Based on its chemical name and structure, this compound is an achiral molecule as it does not possess a stereocenter. The central carbon of the acetal is bonded to a hydrogen, a trichloromethyl group, and two identical di(phenylethyl)acetal groups. Therefore, chiroptical spectroscopy is not applicable for determining its absolute configuration.
A comprehensive search of scientific literature and computational chemistry databases has revealed a significant lack of specific theoretical and computational studies focused solely on this compound. As a result, the detailed research findings, data tables, and in-depth analysis required to populate the requested article structure are not available in published scientific literature.
The fields of quantum chemical calculations, Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations are highly specific to the molecule being studied. Without dedicated research on this compound, it is not possible to provide scientifically accurate information on its:
Geometry Optimization and Conformational Landscapes: The specific stable conformations, bond lengths, and angles.
Electronic Structure and Bonding Analysis: Details on molecular orbitals, charge distribution, and bonding characteristics.
Reaction Energy Profiles and Transition States: Computational data on its reactivity and the mechanisms of its potential reactions.
Predicted Spectroscopic Parameters: Calculated NMR, IR, or other spectral data.
Molecular Dynamics: Simulation data on its behavior over time in different environments.
Therefore, the generation of the requested article with the specified level of scientific detail and adherence to the outline is not feasible at this time due to the absence of primary research on this specific compound.
Theoretical and Computational Chemistry Studies on Trichloracetaldehyde Di Phenylethyl Acetal
Molecular Dynamics (MD) Simulations
Conformational Dynamics in Solution
The three-dimensional structure of Trichloracetaldehyde di(phenylethyl)acetal is not static; it exists as an ensemble of interconverting conformers in solution. The molecule's flexibility arises primarily from rotation around several single bonds, particularly the C-O bonds of the acetal (B89532) linkage and the C-C bonds of the phenylethyl side chains. Understanding these conformational dynamics is crucial as the reactivity and physical properties of the molecule are dependent on the population of these different spatial arrangements.
Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to map the potential energy surface of the molecule. By systematically rotating key dihedral angles and calculating the corresponding energy, researchers can identify low-energy, stable conformers and the energy barriers that separate them. For this compound, the bulky trichloromethyl group and the two phenylethyl groups create significant steric hindrance, which heavily influences the preferred conformations. The molecule will likely adopt staggered conformations that minimize these steric clashes.
The two O-C(phenylethyl) bonds.
The two C-C bonds connecting the ethyl linker to the phenyl ring.
The C-C bond between the acetal carbon and the trichloromethyl group.
The table below illustrates a hypothetical potential energy landscape for the rotation around one of the central C-O bonds, showing the relative energies of different conformers.
| Dihedral Angle (°) | Conformer Description | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 60 | Gauche | 0.5 | 30 |
| 180 | Anti | 0.0 | 55 |
| 300 (-60) | Gauche | 0.5 | 15 |
Note: This data is illustrative and represents a typical energy profile for such a bond rotation. Actual values would require specific quantum chemical calculations.
Molecular dynamics (MD) simulations can further probe the conformational dynamics in an explicit solvent environment, providing insights into how solvent molecules interact with the acetal and influence its shape and flexibility over time.
Solvent Effects on Reactivity
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. For acetals, the most characteristic reaction is hydrolysis back to the parent aldehyde and alcohols, a reaction that is typically acid-catalyzed. masterorganicchemistry.com The mechanism of such reactions can proceed through different pathways, often involving charged intermediates, making them highly sensitive to the polarity of the solvent.
Computational studies can model the reaction pathway in various solvents using implicit or explicit solvent models. The choice of solvent can determine the partitioning between SN1 and SN2 reaction pathways. acs.org
Polar Protic Solvents (e.g., water, methanol): These solvents are effective at solvating and stabilizing charged intermediates. In the case of acetal hydrolysis, a key intermediate is the oxocarbenium ion, which is formed after the protonation of one of the ether oxygens and the departure of an alcohol molecule. researchgate.net Polar solvents stabilize this carbocation, favoring a dissociative, SN1-like mechanism.
Nonpolar Solvents (e.g., toluene, trichloroethylene): In nonpolar environments, the formation of separated charged species is energetically unfavorable. acs.org Therefore, reactions are more likely to proceed through a concerted, SN2-like pathway where the nucleophile attacks as the leaving group departs, avoiding the formation of a discrete carbocation intermediate.
The kinetic results from studies on similar acetals show a clear dependence on the solvent system. rsc.org Computational modeling of the hydrolysis of this compound would likely show a lower activation energy for the SN1 pathway in water compared to a nonpolar solvent like hexane (B92381).
The following table presents hypothetical research findings on the relative rate of hydrolysis for this compound in different solvents.
| Solvent | Dielectric Constant (ε) | Proposed Dominant Mechanism | Relative Rate Constant (k_rel) |
| Hexane | 1.9 | SN2-like | 1 |
| Dichloromethane | 9.1 | Mixed | 85 |
| Methanol | 33.0 | SN1-like | 1,200 |
| Water | 80.1 | SN1-like | >10,000 |
Note: Data is illustrative, based on established principles of solvent effects on acetal hydrolysis.
Predictive Modeling of Chemical Transformations
Predictive modeling aims to forecast the outcome or rate of a chemical reaction without performing the experiment. For this compound, a key transformation to model would be its hydrolysis under various conditions. Quantitative Structure-Activity Relationship (QSAR) and related Quantitative Structure-Property Relationship (QSPR) models are powerful tools for this purpose. wikipedia.org
A QSAR model is a mathematical equation that relates the chemical structure to a specific activity, such as reaction rate. wikipedia.org To build a model for acetal hydrolysis, one would first need a dataset of various acetals with their experimentally measured hydrolysis rates. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:
Electronic Descriptors: Partial charges, dipole moment, energies of frontier molecular orbitals (HOMO/LUMO). These describe the molecule's electronic properties and susceptibility to electrophilic or nucleophilic attack.
Steric Descriptors: Molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) that quantify the bulkiness of substituents near the reaction center.
Topological Descriptors: Indices that describe the connectivity and branching of the molecular graph.
Using statistical methods like multiple linear regression or more advanced machine learning algorithms, a relationship is established between these descriptors and the observed reactivity. The resulting model can then be used to predict the hydrolysis rate of a new compound, such as this compound, simply by calculating its descriptors.
Below is a table showing hypothetical data that could be used to build a QSAR model for predicting the relative hydrolysis rate of substituted acetals.
| Compound | Electronic Descriptor (σ*) | Steric Descriptor (Es) | Log(k_rel) (Observed) | Log(k_rel) (Predicted by Model) |
| Acetaldehyde diethyl acetal | 0.00 | -0.07 | 1.00 | 1.02 |
| Chloroacetaldehyde (B151913) diethyl acetal | 1.05 | -0.24 | 2.50 | 2.45 |
| This compound | 2.65 | -2.06 | N/A | 4.15 |
| Benzaldehyde diethyl acetal | 0.60 | -0.38 | 1.85 | 1.88 |
Note: This table is for illustrative purposes. σ (Taft inductive parameter) and Es (Taft steric parameter) are representative descriptors. The predicted value for the target compound is hypothetical, based on a potential model.*
Machine Learning Approaches in Acetal Chemistry Prediction
In recent years, machine learning (ML) has emerged as a transformative tool in chemistry, capable of predicting reaction outcomes with high accuracy. nih.govnih.gov Unlike traditional predictive models that rely on predefined physical descriptors, ML models, particularly deep neural networks, can learn complex patterns and relationships directly from large datasets of chemical reactions. mit.eduacs.org
The application of ML to predict the outcome of reactions involving acetals follows a general workflow:
Data Curation: A large database of known reactions involving acetals is assembled from sources like patents and the chemical literature. mit.edu This dataset includes reactants, reagents, solvents, and the resulting products.
Molecular Representation: Molecules are converted into machine-readable formats. This is often done using molecular fingerprints (bit vectors representing structural features) or graph-based representations that capture the atomic connectivity.
Model Training: A machine learning model, such as a neural network, is trained on the curated dataset. The model learns the implicit "rules" of chemical reactivity by identifying which combinations of reactants and conditions lead to specific products. nips.ccyoutube.com The model's goal is to minimize the difference between its predicted outcome and the actual outcome recorded in the database.
Prediction: Once trained, the model can be given a new set of reactants, such as this compound and specific reagents (e.g., H3O+), and it will predict the most likely product(s) and potentially the reaction yield. acs.org
These models can handle the complexity of competing reaction pathways and the subtle effects of various catalysts and solvents. acs.orgeurekalert.org For acetal chemistry, an ML model could be trained to predict not only the products of hydrolysis but also the outcomes of other potential transformations, such as transacetalization or substitution reactions.
The table below shows a simplified example of data that could be used to train an ML model for predicting the yield of an acetal hydrolysis reaction.
| Reactant 1 (Acetal) Fingerprint | Reagent | Solvent | Temperature (°C) | Yield (%) |
| [01101...101] | HCl | Water/THF | 25 | 95 |
| [10110...011] | H2SO4 | Dioxane | 50 | 88 |
| [00101...110] | TsOH | Acetone | 25 | 92 |
| [11001...001] | HCl | Methanol | 0 | 75 |
Note: Molecular fingerprints are high-dimensional binary vectors. The representations shown are simplified for illustrative purposes.
Applications in Advanced Organic Synthesis and Material Science
Trichloracetaldehyde di(phenylethyl)acetal as a Synthetic Intermediate
The unique structural features of this compound make it a promising candidate as a synthetic intermediate for the construction of intricate molecular architectures. The presence of the trichloromethyl group offers a handle for a variety of chemical transformations, while the acetal (B89532) moiety serves as a stable protecting group for the highly reactive aldehyde functionality, which can be deprotected under specific conditions to participate in further reactions. organic-chemistry.org
The utility of chlorinated aldehydes as building blocks in the synthesis of complex molecules is well-documented. For instance, trichloroacetaldehyde (chloral) is a key precursor in the historic synthesis of the insecticide DDT (dichlorodiphenyltrichloroethane). wikipedia.orgchemcess.com This reaction involves the condensation of chloral (B1216628) with chlorobenzene, showcasing the reactivity of the trichloromethyl-substituted carbon. Analogously, this compound could be employed in similar condensation reactions, with the phenylethyl groups potentially influencing the stereochemical outcome or solubility of the resulting products.
The acetal functionality in this compound provides a latent aldehyde group. Acetals are widely used as protecting groups in the total synthesis of natural products, allowing for the selective transformation of other functional groups within a molecule. ijsdr.org The di(phenylethyl)acetal could be deprotected to reveal the aldehyde, which can then participate in a myriad of carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Wittig reactions, and Grignard reactions, crucial steps in the assembly of complex natural product skeletons. mdpi.com The synthesis of various bioactive natural products and pharmaceuticals relies heavily on the strategic use of such protected aldehyde precursors. acs.org
| Reaction Type | Potential Application in Complex Molecule Synthesis | Key Feature of this compound |
| Friedel-Crafts-type Condensation | Synthesis of DDT analogues and other diarylmethane derivatives. | Reactive trichloromethyl group. |
| Acetal Deprotection | Unmasking of the aldehyde for subsequent C-C bond formation. | Latent aldehyde functionality. |
| Aldol and Related Reactions | Elaboration of carbon skeletons in natural product synthesis. | In-situ generation of the aldehyde. |
Chlorinated aldehydes and their derivatives are valuable starting materials for the synthesis of a wide array of heterocyclic compounds. For example, chloroacetaldehyde (B151913) is a key component in the synthesis of 2-aminothiazoles and other heterocycles of pharmaceutical and agrochemical interest. chemcess.com The reactivity of the chlorine atoms and the aldehyde group (or its protected form) allows for cyclization reactions with various nucleophiles to form rings. It is plausible that this compound could serve as a precursor to novel heterocyclic systems. For instance, reactions involving nucleophilic substitution of the chlorine atoms followed by intramolecular cyclization onto the deprotected aldehyde could lead to the formation of complex heterocyclic frameworks. The synthesis of 1,2,3-triazoles from dichloroacetaldehyde (B1201461) derivatives further illustrates the potential of polyhalogenated aldehydes in constructing heterocyclic rings. clockss.org
The construction of carbocyclic systems could also be envisioned starting from this compound. The trichloromethyl group can be a precursor to other functionalities, such as carboxylic acids or can be involved in radical cyclization reactions. The aldehyde, once deprotected, can participate in intramolecular aldol or Michael reactions to form five- or six-membered rings, which are common motifs in many natural products and bioactive molecules. researchgate.net
Role in Polymer Chemistry and Functional Materials
The unique combination of a reactive trichloromethyl group and a diacetal moiety suggests that this compound could be a valuable monomer or precursor in the field of polymer chemistry and materials science.
Anhydrous chloroacetaldehyde is known to polymerize, forming polyacetals. core.ac.uk In the presence of anionic initiators, trichloroacetaldehyde can polymerize to yield a high molecular weight polymer. chemcess.com This suggests that under appropriate conditions, this compound could potentially undergo polymerization. The resulting polyacetal would feature pendant phenylethyl groups and trichloromethyl groups, which could impart unique properties to the polymer, such as increased thermal stability or flame retardancy due to the high chlorine content. High-purity chloral is also noted for its use in the production of resins like polycarbonates and epoxy resins, indicating the potential for its derivatives in polymer synthesis. google.com
Beyond its potential as a monomer, this compound could be utilized as a precursor for the synthesis of functionalized polymers. The phenylethyl groups could be functionalized either before or after polymerization to introduce a variety of chemical moieties, thereby tuning the polymer's properties for specific applications. For example, the introduction of sulfonic acid groups could lead to the development of novel ion-exchange resins, while the incorporation of fluorescent tags could result in sensory materials. The trichloromethyl group also offers a site for post-polymerization modification, further expanding the range of accessible functional polymers.
| Potential Polymer Application | Relevant Structural Feature | Resulting Polymer Property |
| Polyacetal Synthesis | Acetal functionality | Polymer backbone with pendant groups |
| Flame Retardant Materials | High chlorine content from the trichloromethyl group | Reduced flammability |
| Functionalized Polymers | Phenylethyl and trichloromethyl groups | Tunable properties for specific applications |
Applications in Catalyst Design and Development (if derivatives act as ligands or catalysts)
While there is no direct evidence of this compound or its immediate derivatives acting as catalysts or ligands, the inherent functionality of the molecule suggests avenues for exploration in this area. The phenylethyl groups could be modified to incorporate coordinating atoms, such as phosphorus, nitrogen, or sulfur, which are known to bind to metal centers. Such functionalized derivatives could then be investigated as ligands in homogeneous catalysis.
The development of chiral catalysts for asymmetric synthesis is a major focus of modern organic chemistry. organic-chemistry.org The presence of two phenylethyl groups in this compound raises the possibility of introducing chirality. If chiral phenylethyl alcohol is used in the synthesis of the acetal, the resulting molecule would be chiral. Further functionalization of these chiral derivatives could lead to novel chiral ligands for asymmetric catalysis, potentially enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of acetals often relies on stoichiometric amounts of strong acids and the removal of water, which can be energy-intensive and generate significant waste. ijsdr.orgorganic-chemistry.org Future research should focus on developing greener, more sustainable methods for the synthesis of Trichloracetaldehyde di(phenylethyl)acetal.
Key areas for development include:
Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites, clays, or sulfonic acid-functionalized resins, could simplify product purification and allow for catalyst recycling. researchgate.net These catalysts can offer high efficiency under milder reaction conditions.
Solvent-Free and Alternative Solvent Systems: Conducting the acetalization reaction under solvent-free conditions, potentially with microwave assistance, can significantly reduce solvent waste and reaction times. ijsdr.org The exploration of green solvents like cyclopentyl methyl ether in combination with recyclable catalysts such as ammonium (B1175870) salts also presents a viable eco-friendly alternative. ymerdigital.com
Photocatalysis: Recent advancements in photoredox catalysis offer a mild and efficient pathway for acetal (B89532) formation. rsc.orgrsc.org Utilizing an organic dye like Eosin Y or a thioxanthenone photocatalyst with visible light could provide a green and highly chemoselective route to the target acetal. ymerdigital.comrsc.org
| Methodology | Catalyst Examples | Advantages | Potential Challenges |
|---|---|---|---|
| Conventional Acid Catalysis | H₂SO₄, p-TsOH, HCl | Well-established, effective for many substrates | Corrosive, difficult to separate, waste generation |
| Heterogeneous Catalysis | Zeolites, Montmorillonite K-10, Sulfonated Resins | Reusable catalyst, easy separation, milder conditions | Catalyst deactivation, potential for lower activity |
| Solvent-Free Synthesis | Microwave irradiation, solid catalysts | Reduced waste, faster reaction times, energy efficient | Potential for thermal decomposition, limited substrate scope |
| Photocatalysis | Eosin Y, Thioxanthenone | Mild conditions, high chemoselectivity, green energy source | Requires specialized equipment, potential for side reactions |
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is expected to be significantly influenced by the strongly electron-withdrawing trichloromethyl group. This feature can be exploited to uncover novel chemical transformations.
Future research should investigate:
Lewis Acid-Mediated Reactions: The acetal can be activated by a Lewis acid to generate an oxocarbenium ion intermediate. nih.gov The stability and reactivity of this intermediate, influenced by the trichloromethyl group, could be harnessed for novel carbon-carbon and carbon-heteroatom bond-forming reactions.
Nucleophilic Substitution: The susceptibility of the acetal carbon to nucleophilic attack should be systematically studied. The reaction with various nucleophiles could lead to a range of functionalized products. The electron-withdrawing nature of the trichloromethyl group is expected to play a significant role in the kinetics and thermodynamics of such reactions. nih.gov
Radical Reactions: The potential for radical generation at the acetal position, possibly through photochemical or radical initiator-induced pathways, could open up new avenues for functionalization.
Reactions of the Phenylethyl Groups: The aromatic rings of the phenylethyl moieties provide sites for electrophilic aromatic substitution, allowing for further modification of the molecule's periphery.
| Reaction Type | Potential Reagents | Expected Outcome | Key Influencing Factor |
|---|---|---|---|
| Lewis Acid-Mediated C-C Bond Formation | Silyl enol ethers, organometallics | Formation of new C-C bonds at the acetal carbon | Stability of the oxocarbenium ion |
| Nucleophilic Substitution | Thiols, amines, phosphines | Displacement of one or both phenylethoxy groups | Electron-withdrawing effect of the CCl₃ group |
| Electrophilic Aromatic Substitution | Nitrating agents, halogenating agents | Functionalization of the phenyl rings | Directing effects of the acetal linkage |
| Radical Halogenation | N-Bromosuccinimide (NBS) | Bromination at benzylic positions | Radical stability |
Advancements in Stereoselective Synthesis
Given that 2-phenylethanol (B73330) can be sourced in enantiopure forms, the stereoselective synthesis of this compound is a highly relevant research area. This could lead to the development of novel chiral building blocks or ligands for asymmetric catalysis.
Future efforts should be directed towards:
Chiral Brønsted Acid Catalysis: The use of chiral phosphoric acids has emerged as a powerful tool for enantioselective acetalization. nih.gov These catalysts can create a chiral environment around the reacting species, inducing high levels of stereocontrol.
Chiral Lewis Acid Catalysis: Chiral metal complexes, such as those based on copper or zinc with chiral ligands like PyBox or iPrBox, could catalyze the enantioselective addition of phenylethanol to trichloroacetaldehyde. mdpi.com
Organocatalysis: Chiral amines or other small organic molecules could be employed as catalysts to achieve stereoselective acetal formation.
Dynamic Kinetic Resolution: If a racemic mixture of a chiral phenylethanol derivative is used, a combination of a racemization catalyst and a stereoselective acetalization catalyst could potentially convert the entire mixture into a single stereoisomer of the product. mdpi.com
| Catalyst Type | Specific Example | Mode of Action | Anticipated Selectivity |
|---|---|---|---|
| Chiral Brønsted Acid | TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) | Forms chiral ion pairs with the protonated aldehyde | High enantioselectivity |
| Chiral Lewis Acid | Cu(OTf)₂ with a PyBox ligand | Coordinates both the aldehyde and the alcohol in a chiral pocket | Good to excellent enantioselectivity |
| Organocatalyst | Proline derivatives | Forms a chiral iminium or enamine intermediate | Moderate to high enantioselectivity |
Integration of Advanced Computational Techniques for Rational Design
Computational chemistry and molecular modeling are indispensable tools for accelerating chemical research. acs.org Their application to this compound can provide deep insights into its properties and reactivity, guiding experimental efforts.
Future computational studies should focus on:
Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map out the reaction energy profiles for various synthetic routes, helping to identify the most favorable pathways and optimize reaction conditions.
Predicting Reactivity: Computational models can predict the outcomes of unknown reactions, saving time and resources in the laboratory. mit.edu For example, the susceptibility of different sites on the molecule to nucleophilic or electrophilic attack can be calculated.
Rational Catalyst Design: Molecular modeling can be used to design new chiral catalysts for the stereoselective synthesis of the target acetal. By understanding the catalyst-substrate interactions that govern stereoselectivity, more effective catalysts can be developed.
Spectroscopic Characterization: Computational methods can predict spectroscopic data (e.g., NMR, IR) for the target molecule and its potential intermediates and products, aiding in their experimental identification and characterization.
| Computational Method | Area of Application | Expected Insights |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanism and kinetics | Transition state energies, reaction pathways, rate predictions |
| Molecular Dynamics (MD) | Conformational analysis | Preferred conformations of the molecule, catalyst-substrate interactions |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding analysis | Nature and strength of chemical bonds |
| Ab initio methods | Spectroscopic prediction | Accurate prediction of NMR and IR spectra |
Expansion of Non-Biological Applications in Materials Science and Catalysis
The unique combination of a halogenated core and aromatic side chains suggests that this compound could find applications beyond traditional organic synthesis.
Promising areas for future exploration include:
Polymer Science: Acetal-containing polymers are known for their applications as engineering plastics and in biomedical materials. xometry.comboydbiomedical.comxometry.com The title compound could serve as a monomer or a crosslinking agent to create polymers with tailored properties. rsc.org The presence of chlorine atoms may impart flame-retardant properties, while the phenyl groups could enhance thermal stability and refractive index.
Degradable Materials: The acetal linkage is susceptible to acidic hydrolysis, making it a useful functional group for creating degradable polymers. acs.orgacs.org This could be exploited in the design of environmentally friendly materials or for controlled-release applications.
Asymmetric Catalysis: If synthesized in an enantiopure form, this compound could be investigated as a chiral ligand for transition metal catalysis. The oxygen atoms of the acetal could coordinate to a metal center, creating a chiral environment for asymmetric transformations.
Crosslinking Agents: Acetal-functionalized molecules can be used as crosslinkers for polymers like collagen or chitosan, particularly in the development of hydrogels for biomedical applications. researchgate.netnih.gov The reactivity of this specific acetal could be tuned for such purposes.
| Application Area | Potential Role of the Compound | Key Structural Feature |
|---|---|---|
| Flame-Retardant Polymers | Monomer or additive | High chlorine content from the CCl₃ group |
| High Refractive Index Materials | Monomer | Aromatic phenyl rings |
| Degradable Polymers | Monomer with cleavable linkage | Acid-labile acetal bond |
| Asymmetric Catalysis | Chiral ligand | Stereocenters from chiral phenylethanol |
| Hydrogel Crosslinker | Crosslinking agent | Reactive acetal group |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Trichloracetaldehyde di(phenylethyl)acetal, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via acid-catalyzed acetal formation between trichloracetaldehyde and phenylethyl alcohol. Critical parameters include:
- Catalyst choice : Use of sulfuric acid or Lewis acids (e.g., BF₃·Et₂O) to facilitate acetalization .
- Solvent selection : Anhydrous conditions (e.g., diethyl ether or dichloromethane) to prevent hydrolysis of intermediates .
- Molar ratios : Excess phenylethyl alcohol (2:1) to drive the reaction to completion and minimize unreacted trichloracetaldehyde .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data discrepancies be resolved?
- Methodological Answer :
- NMR : Use ¹H and ¹³C NMR in deuterated chloroform (CDCl₃) to identify acetal proton signals (δ 4.5–5.5 ppm) and aromatic protons from phenylethyl groups (δ 7.0–7.5 ppm) .
- IR : Confirm acetal C-O-C stretching (~1100 cm⁻¹) and absence of aldehyde C=O (~1700 cm⁻¹) .
- Resolution of discrepancies : Cross-validate with high-resolution mass spectrometry (HRMS) and compare with literature data for trichloracetaldehyde derivatives .
Advanced Research Questions
Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions, and what decomposition pathways dominate?
- Methodological Answer :
- Acidic conditions : Hydrolysis to trichloracetaldehyde and phenylethyl alcohol, monitored via pH-controlled experiments (e.g., HCl in dioxane) .
- Oxidative conditions : Decomposition to trichloroacetic acid (observed in TCA stability studies under H₂O₂ exposure ).
- Analytical tracking : Use HPLC with UV detection (λ = 210–240 nm) to quantify degradation products .
Q. What reaction mechanisms govern nucleophilic substitutions at the acetal carbon, and how do steric effects from phenylethyl groups influence reactivity?
- Methodological Answer :
- Mechanism : Acid-catalyzed cleavage generates an oxocarbenium ion intermediate, which undergoes nucleophilic attack. Steric hindrance from phenylethyl groups slows reactions with bulky nucleophiles (e.g., tert-butanol) .
- Kinetic studies : Compare reaction rates with less hindered analogs (e.g., diethyl acetals) using stopped-flow spectroscopy .
Q. What impurities are commonly observed in synthesized batches, and how can they be mitigated or quantified?
- Methodological Answer :
- Common impurities : Residual trichloracetaldehyde (GC-MS retention time ~8.2 min) or dichloro derivatives from incomplete chlorination .
- Mitigation : Purify via silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol .
- Quantification : Use internal standards (e.g., deuterated chloroform) in GC-MS or HPLC calibration curves .
Q. How can this compound be applied as a protecting group or precursor in multi-step organic syntheses?
- Methodological Answer :
- Protecting group : Mask aldehyde functionalities in carbohydrate or polyol syntheses, with deprotection via aqueous HCl .
- Precursor utility : Convert to trichloromethyl ethers via reaction with Grignard reagents (e.g., RMgX) .
Addressing Contradictions in Literature
Q. How should researchers resolve conflicting reports on catalytic efficiencies in acetalization reactions involving trichloracetaldehyde derivatives?
- Methodological Answer :
- Standardization : Replicate experiments using identical reagent grades (e.g., Sigma-Aldrich vs. Merck ).
- Control variables : Monitor humidity, solvent purity, and catalyst activation (e.g., drying molecular sieves).
- Statistical analysis : Apply ANOVA to compare yields across multiple trials and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
